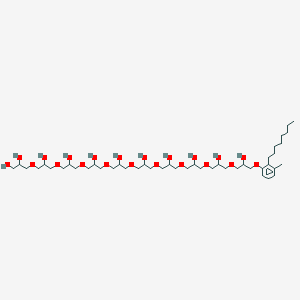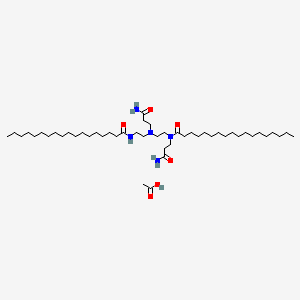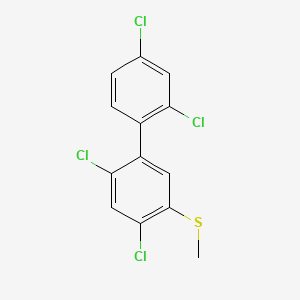![molecular formula C26H26N2O2 B14474340 7-[4-(acridin-9-ylamino)phenyl]heptanoic acid CAS No. 66147-39-5](/img/structure/B14474340.png)
7-[4-(acridin-9-ylamino)phenyl]heptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[4-(acridin-9-ylamino)phenyl]heptanoic acid is a complex organic compound that features an acridine moiety linked to a heptanoic acid chain via a phenyl group. Acridine derivatives are known for their wide range of biological activities, including antibacterial, antimalarial, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(acridin-9-ylamino)phenyl]heptanoic acid typically involves multiple steps, starting with the preparation of the acridine core. The acridine core can be synthesized through cyclization reactions involving anthranilic acid derivatives and suitable aldehydes. The phenyl group is then introduced via a Friedel-Crafts acylation reaction. Finally, the heptanoic acid chain is attached through a series of substitution reactions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .
Análisis De Reacciones Químicas
Types of Reactions
7-[4-(acridin-9-ylamino)phenyl]heptanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the acridine moiety into its reduced form.
Substitution: The phenyl and acridine groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
7-[4-(acridin-9-ylamino)phenyl]heptanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antimalarial agent.
Medicine: Studied for its anticancer properties, particularly in targeting DNA and related enzymes.
Industry: Utilized in the development of photochemical and organoelectronic materials.
Mecanismo De Acción
The mechanism of action of 7-[4-(acridin-9-ylamino)phenyl]heptanoic acid involves intercalation into double-stranded DNA. This intercalation disrupts the helical structure of DNA, affecting biological processes such as replication and transcription. The compound also interacts with enzymes involved in DNA repair, further enhancing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- Acriflavine
- Proflavine
- Quinacrine
- Thiazacridine
- Azacridine
Uniqueness
7-[4-(acridin-9-ylamino)phenyl]heptanoic acid is unique due to its specific structure, which combines an acridine moiety with a heptanoic acid chain. This unique structure allows it to interact with biological targets in a distinct manner, making it a valuable compound for scientific research .
Propiedades
Número CAS |
66147-39-5 |
|---|---|
Fórmula molecular |
C26H26N2O2 |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
7-[4-(acridin-9-ylamino)phenyl]heptanoic acid |
InChI |
InChI=1S/C26H26N2O2/c29-25(30)14-4-2-1-3-9-19-15-17-20(18-16-19)27-26-21-10-5-7-12-23(21)28-24-13-8-6-11-22(24)26/h5-8,10-13,15-18H,1-4,9,14H2,(H,27,28)(H,29,30) |
Clave InChI |
WWCUTIAJRCVZQH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)CCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Ethyl-2H,5H-[1,3]dioxolo[4,5-f]indole-6,7-dione](/img/structure/B14474262.png)

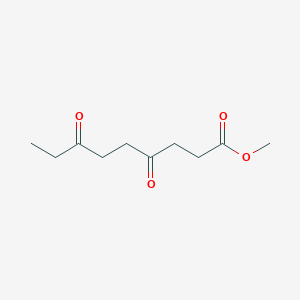
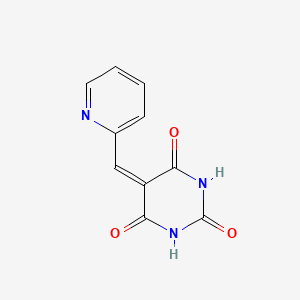

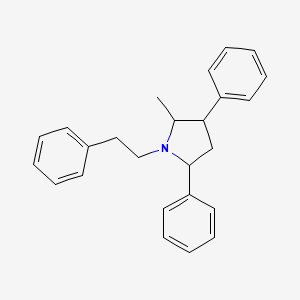

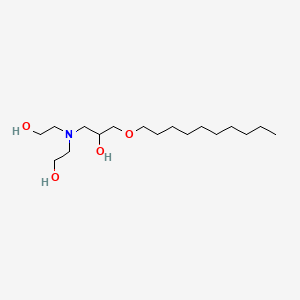
![2,2'-({2-[Bis(hydroxymethyl)amino]-2-oxoethyl}azanediyl)diacetic acid](/img/structure/B14474310.png)
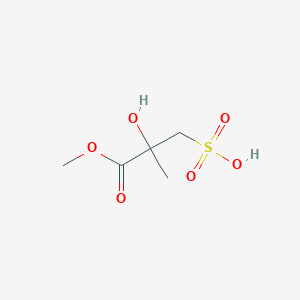
![(4-Methylphenyl)(1-phenylnaphtho[2,1-b]furan-2-yl)methanone](/img/structure/B14474324.png)
